N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea
Overview
Description
Chemical compounds with complex structures, such as N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea, often exhibit unique physical and chemical properties. These properties can be influenced by the specific functional groups present in the molecule, such as methoxy, nitro, and urea groups, and how these groups interact with each other and the environment.
Synthesis Analysis
The synthesis of complex urea derivatives typically involves multi-step chemical reactions, starting from simpler precursors. These reactions may include nitration, methylation, and condensation steps, carefully controlled to achieve the desired product. Analyzing the synthesis pathways provides insights into the molecule's structure and potential functional applications (Shukla & Srivastava, 2017).
Scientific Research Applications
Directed Lithiation
Research by Smith, El‐Hiti, and Alshammari (2013) explored the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, achieving high yields of substituted products through lithiation and substitution reactions. This process illustrates the compound's utility in complex organic synthesis, enabling the creation of a variety of derivatives for further study or application in material science and chemistry (Smith, El‐Hiti, & Alshammari, 2013).
Synthesis of Ureas and Hydroxamic Acids
Thalluri, Manne, Dev, and Mandal (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas from carboxylic acids. This method provides a racemization-free, environmentally friendly, and cost-effective approach for the synthesis of ureas, highlighting the compound's role in the development of new synthetic methodologies (Thalluri, Manne, Dev, & Mandal, 2014).
Carcinogenic Activity Studies
Schoental (1966) investigated the carcinogenic activity of related compounds, providing insights into the potential health risks associated with certain chemical structures. Although this study focuses on a related compound, it underscores the importance of understanding the biological activities of chemicals, including N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea, for safety and regulatory purposes (Schoental, 1966).
Material Science and NLO Properties
Mohanraj, Sakthivel, Ponnuswamy, Muthuraja, and Dhandapani (2019) reported on the growth, spectral, thermal, and nonlinear optical (NLO) studies of novel NLO organic crystals derived from similar urea compounds. Their research contributes to the development of materials with potential applications in optical technologies, emphasizing the compound's utility in creating new materials with desirable electronic and optical properties (Mohanraj et al., 2019).
properties
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]-3-(2-methyl-4-nitrophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-12-11-14(20(22)23)7-8-15(12)19-17(21)18-10-9-13-5-3-4-6-16(13)24-2/h3-8,11H,9-10H2,1-2H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHZBTSPVMWGHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NCCC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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